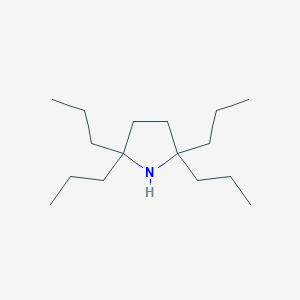

2,2,5,5-Tetrapropylpyrrolidine

Descripción

2,2,5,5-Tetrapropylpyrrolidine is a pyrrolidine derivative featuring four propyl substituents at the 2- and 5-positions of the five-membered nitrogen-containing ring. Pyrrolidine derivatives are widely studied for their applications in organic synthesis, catalysis, and supramolecular chemistry.

Propiedades

Fórmula molecular |

C16H33N |

|---|---|

Peso molecular |

239.44 g/mol |

Nombre IUPAC |

2,2,5,5-tetrapropylpyrrolidine |

InChI |

InChI=1S/C16H33N/c1-5-9-15(10-6-2)13-14-16(17-15,11-7-3)12-8-4/h17H,5-14H2,1-4H3 |

Clave InChI |

CYVMCNWCNMEVJB-UHFFFAOYSA-N |

SMILES |

CCCC1(CCC(N1)(CCC)CCC)CCC |

SMILES canónico |

CCCC1(CCC(N1)(CCC)CCC)CCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (C₂₈H₂₀Br₂O)

- Structure and Substitution :

- The dihydrofuran derivative in shares a similar tetra-substitution pattern (positions 2,2,5,5) but with phenyl groups instead of propyl chains. Bromine atoms at positions 3 and 4 add electronegative and steric effects.

- Molecular Weight : 532.26 g/mol (vs. ~239 g/mol for 2,2,5,5-Tetrapropylpyrrolidine, estimated based on C₁₆H₃₃N).

- Functional Group Differences :

- The oxygen-containing furan ring (vs. nitrogen-containing pyrrolidine) alters electronic properties.

- Bromine substituents increase molecular weight and reactivity (e.g., susceptibility to nucleophilic substitution).

- Implications: The alkyl substituents in 2,2,5,5-Tetrapropylpyrrolidine likely improve solubility in non-polar solvents compared to the aromatic/halogenated dihydrofuran. The dihydrofuran’s bromine atoms enable cross-coupling reactions, whereas the pyrrolidine’s nitrogen may facilitate coordination or basicity.

2,2':6',2''-Terpyridine (C₁₅H₁₁N₃)

- Structure and Function :

- Terpyridine is a tridentate ligand with three pyridine rings, contrasting with the single pyrrolidine ring.

- Molecular Weight : 233.27 g/mol, closer to the hypothetical tetrapropylpyrrolidine.

- Electronic Properties :

- Pyridine’s aromatic nitrogen provides strong metal-coordination ability, unlike pyrrolidine’s saturated nitrogen.

- Implications :

- Terpyridine’s planar structure and conjugated π-system support luminescence and catalytic applications, whereas tetrapropylpyrrolidine’s steric bulk may hinder such properties but enhance selectivity in sterically demanding reactions.

Key Research Findings and Limitations

- Synthetic Utility: Alkyl-substituted pyrrolidines are often used as chiral auxiliaries or organocatalysts. The propyl groups in 2,2,5,5-Tetrapropylpyrrolidine may improve enantioselectivity in asymmetric synthesis compared to smaller substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.